molecular formula C6H13ClN2O B2696151 2-(3-Aminocyclobutyl)acetamide hydrochloride CAS No. 2126178-72-9

2-(3-Aminocyclobutyl)acetamide hydrochloride

Cat. No. B2696151
CAS RN: 2126178-72-9
M. Wt: 164.63
InChI Key: INCIRDDMEPRLMD-UHFFFAOYSA-N
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Description

2-(3-Aminocyclobutyl)acetamide hydrochloride, also known as ACBA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It is a cyclic amino acid derivative that has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

H3 Receptor Antagonist in Alzheimer's Disease

Research on compounds structurally similar to 2-(3-Aminocyclobutyl)acetamide hydrochloride, such as GSK189254, has shown potential in the treatment of Alzheimer's disease. These compounds act as histamine H3 receptor antagonists. GSK189254 demonstrated specific binding in human brain areas affected by Alzheimer's, including the cortex and hippocampus. It also improved cognitive performance in preclinical models, suggesting its potential for dementia treatment in Alzheimer's and other cognitive disorders (Medhurst et al., 2007).

Acylation in Antimalarial Drug Synthesis

The chemoselective acetylation of 2-aminophenol, a similar compound, has been used to synthesize N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. Using enzymes as catalysts, this approach demonstrates the relevance of such compounds in developing antimalarial medication (Magadum & Yadav, 2018).

Anti-Cancer Drug Synthesis

N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, structurally related to 2-(3-Aminocyclobutyl)acetamide hydrochloride, has been synthesized and evaluated as an anticancer drug. Its structure was confirmed through various techniques, and its efficacy was supported by in silico modeling studies targeting the VEGFr receptor (Sharma et al., 2018).

Synthesis of Heterocyclic Compounds for Antimicrobial Activities

Compounds like 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides, similar in structure to 2-(3-Aminocyclobutyl)acetamide hydrochloride, have been synthesized and evaluated for their kappa-opioid agonist properties. These compounds exhibited potent naloxone-reversible analgesic effects in animal models, highlighting their potential in pain management (Barlow et al., 1991).

properties

IUPAC Name

2-(3-aminocyclobutyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCIRDDMEPRLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminocyclobutyl)acetamide hydrochloride

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